Butyl 4-formylbenzoate
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Overview
Description
Butyl 4-formylbenzoate, also known as 4-formylbenzoic acid butyl ester, is an organic compound with the molecular formula C12H14O3. It is a derivative of benzoic acid and is characterized by the presence of a butyl ester group and a formyl group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Butyl 4-formylbenzoate can be synthesized through several methods. One common approach involves the esterification of 4-formylbenzoic acid with butanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and advanced purification techniques, such as column chromatography, helps achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Butyl 4-formylbenzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the butyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: 4-formylbenzoic acid.
Reduction: 4-hydroxymethylbenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Butyl 4-formylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its formyl group allows for further functionalization, making it valuable in organic synthesis.
Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: It is used in the production of polymers and resins, where its ester group contributes to the material’s properties.
Mechanism of Action
The mechanism of action of butyl 4-formylbenzoate involves its functional groups. The formyl group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis. These reactions are facilitated by enzymes or chemical catalysts, leading to the formation of various products. The molecular targets and pathways depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-formylbenzoate: Similar structure but with a methyl ester group instead of a butyl ester group.
Ethyl 4-formylbenzoate: Similar structure but with an ethyl ester group.
4-formylbenzoic acid: Lacks the ester group, having a carboxylic acid group instead.
Uniqueness
Butyl 4-formylbenzoate is unique due to its butyl ester group, which imparts different physical and chemical properties compared to its methyl and ethyl counterparts
Properties
CAS No. |
70986-34-4 |
---|---|
Molecular Formula |
C12H14O3 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
butyl 4-formylbenzoate |
InChI |
InChI=1S/C12H14O3/c1-2-3-8-15-12(14)11-6-4-10(9-13)5-7-11/h4-7,9H,2-3,8H2,1H3 |
InChI Key |
MZHJNYFOGXDJOU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)C=O |
Origin of Product |
United States |
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